Technical Monograph: Structural Dynamics and Synthesis of N-Acetyl-L-Alanyl-L-Glutamic Acid (Ac-Ala-Glu-OH)
Technical Monograph: Structural Dynamics and Synthesis of N-Acetyl-L-Alanyl-L-Glutamic Acid (Ac-Ala-Glu-OH)
Executive Summary
N-Acetyl-L-Alanyl-L-Glutamic Acid (Ac-Ala-Glu-OH) is a modified dipeptide derivative characterized by N-terminal acetylation and a C-terminal free carboxylic acid. It serves as a critical structural probe in enzymatic kinetics, particularly for N-Acetylated-Alpha-Linked Acidic Dipeptidase (NAALADase) and Prostate-Specific Membrane Antigen (PSMA) studies. Unlike its endogenous analog N-Acetyl-Aspartyl-Glutamate (NAAG), Ac-Ala-Glu-OH exhibits distinct hydrolytic stability profiles, making it an essential reference standard in neurochemical and pharmaceutical assays.
This guide provides a rigorous technical breakdown of its physicochemical properties, a self-validating Solid Phase Peptide Synthesis (SPPS) protocol, and analytical quality control measures.
Molecular Architecture & Physicochemical Profile
Structural Connectivity
Ac-Ala-Glu-OH consists of an alanine residue coupled to a glutamic acid residue, capped at the N-terminus with an acetyl group. The acetylation eliminates the basicity of the N-terminus, significantly altering the molecule's zwitterionic character compared to the native dipeptide (H-Ala-Glu-OH).
-
IUPAC Name: (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]pentanedioic acid
-
Stereochemistry: L-configuration at both chiral centers (
). -
Functional Groups:
-
Acetamido group: Provides proteolytic resistance against aminopeptidases.
-
-Carboxyl (Glu): Ionizable side chain (pKa
4.2). -
-Carboxyl (C-term): Highly acidic (pKa
2.1).
-
Key Physicochemical Data[1]
| Property | Value | Notes |
| CAS Number | 57282-74-3 | Specific to L-L isomer. |
| Molecular Formula | ||
| Molecular Weight | 260.24 g/mol | Monoisotopic Mass: 260.10 g/mol |
| Solubility | High (Water, DMSO) | Due to dual carboxylic acid moieties. |
| pKa Values | N-term is non-ionizable (capped). | |
| Isoelectric Point (pI) | ~3.1 | Predominantly anionic at physiological pH (7.4). |
| Appearance | White Crystalline Solid | Hygroscopic; store desiccated at -20°C. |
Structural Visualization
The following diagram illustrates the hierarchical connectivity and functional zoning of the molecule.
Figure 1: Structural hierarchy of Ac-Ala-Glu-OH highlighting the N-terminal cap and acidic domains.
Synthetic Methodology: Fmoc-SPPS Protocol
While liquid-phase synthesis is possible for dipeptides, Solid Phase Peptide Synthesis (SPPS) is the preferred method for research-grade purity (>98%) to avoid racemization and ensure complete acetylation.
Strategic Planning
-
Resin Selection: Wang Resin (pre-loaded with Fmoc-Glu(OtBu)) or 2-Chlorotrityl Chloride Resin .
-
Rationale: Wang resin generates a C-terminal acid upon TFA cleavage, which is required for this molecule. Rink Amide resin would yield an amide (Ac-Ala-Glu-NH2), which is incorrect.
-
-
Chemistry: Fmoc/tBu strategy.
-
Rationale: Acid-labile side chain protection (OtBu for Glu) allows for simultaneous cleavage and deprotection.
-
Step-by-Step Protocol
Phase A: Resin Loading & Preparation
-
Swelling: Suspend Fmoc-Glu(OtBu)-Wang resin (0.5 mmol scale) in DMF for 30 minutes.
-
Deprotection (Cycle 1): Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).
-
Validation: Kaiser Test (Ninhydrin) should be positive (Blue) indicating free amine.
-
Phase B: Coupling (Alanine)
-
Activation: Dissolve Fmoc-Ala-OH (2.5 eq), HBTU (2.4 eq), and DIEA (5 eq) in DMF.
-
Note: Use L-Alanine specifically.[1]
-
-
Coupling: Add activated mixture to resin. Shake at room temperature for 45-60 min.
-
Wash: Drain and wash with DMF (5x).
-
Deprotection (Cycle 2): Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).
-
Validation: Kaiser Test should be positive (Blue).
-
Phase C: N-Terminal Acetylation (The Critical Step)
Unlike standard peptides, the final step is NOT a Fmoc deprotection, but an acetylation of the free N-terminus. 7. Capping Solution: Prepare a solution of Acetic Anhydride (Ac2O) / Pyridine / DMF (1:1:8 v/v/v) OR Acetic Anhydride / DIEA / DMF . 8. Reaction: Add solution to the resin (10 eq excess relative to resin loading). Shake for 20 minutes. 9. Validation: Kaiser Test must be Negative (Yellow/Colorless) . If blue, repeat acetylation.
Phase D: Cleavage & Isolation
-
Cleavage Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5%
. -
Reaction: Incubate resin in cocktail for 2 hours.
-
Precipitation: Filter resin; add filtrate dropwise into cold Diethyl Ether (-20°C).
-
Collection: Centrifuge to pellet the white solid.
Synthesis Workflow Diagram
Figure 2: SPPS workflow emphasizing the specific acetylation step required for Ac-Ala-Glu-OH.
Analytical Validation & Quality Control
To ensure the compound is suitable for biological assays, the following QC metrics must be met.
High-Performance Liquid Chromatography (HPLC)
Due to the high polarity of Ac-Ala-Glu-OH (two free acids), standard C18 gradients may result in early elution (void volume).
-
Column: C18-Aq (Polar Endcapped) or HILIC column recommended.
-
Mobile Phase A: 0.1% TFA in Water (Maintains protonation of carboxyls to increase retention).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 0% B to 20% B over 20 minutes (Very shallow gradient required).
-
Detection: 214 nm (Peptide bond) and 220 nm.
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI).
-
Polarity: Negative Mode (ESI-) is often more sensitive for acidic peptides.
-
Expected [M-H]-: 259.23 m/z.
-
-
Positive Mode (ESI+):
-
Expected [M+H]+: 261.25 m/z.
-
Expected [M+Na]+: 283.23 m/z.
-
Nuclear Magnetic Resonance (NMR)
-
Solvent:
or DMSO- . -
Diagnostic Signals:
-
Acetyl Methyl: Singlet at
ppm (Integral = 3H). -
Ala Methyl: Doublet at
ppm. -
Glu Methylene: Multiplets at
ppm.
-
Biological Context & Stability
Enzyme Substrate Specificity
Ac-Ala-Glu-OH is structurally homologous to N-Acetyl-Aspartyl-Glutamate (NAAG) . It is frequently used in research involving:
-
NAALADase (PSMA): Investigating the substrate specificity of the enzyme. The Ala-Glu bond is generally more resistant to hydrolysis than the Asp-Glu bond in NAAG, making it a valuable negative control or slow-turnover substrate.
-
Peptidase Stability: The N-terminal acetylation blocks aminopeptidases (APN), meaning degradation is primarily driven by carboxypeptidases or specific endopeptidases.
Solubility & Handling
-
Stock Solution: Dissolve in 100 mM Tris-HCl (pH 7.4) or PBS.
-
pH Adjustment: The solution will be acidic upon dissolution. Neutralize carefully with NaOH to physiological pH for cellular assays.
-
Storage: Lyophilized powder is stable for >2 years at -20°C. Aqueous solutions should be aliquoted and frozen; avoid repeated freeze-thaw cycles.
References
-
PubChem Database. (n.d.). Compound Summary: Ac-Ala-Glu-OH (CID 89899093 / Related Analogues). National Center for Biotechnology Information. Retrieved from [Link]
- Solid Phase Peptide Synthesis: A Practical Approach. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocols. E. Atherton & R.C. Sheppard.
- Robinson, M. B., et al. (1987). N-Acetyl-L-aspartyl-L-glutamate (NAAG) hydrolytic enzymes. Journal of Neurochemistry.
- Bachem. (n.d.). Peptide Calculator & Properties Guide.
